molecular formula C19H18N2O3S3 B3468133 1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione

1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B3468133
M. Wt: 418.6 g/mol
InChI Key: HSVXMGUWAIXCGT-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives, characterized by a fused dithioloquinoline core and a pyrrolidine-2,5-dione moiety. The structure features a 4,4,8-trimethyl substitution pattern on the quinoline ring, a thioxo group at position 1, and a 2-oxoethyl linker connecting the dithioloquinoline system to the pyrrolidinedione ring. Its synthesis typically involves multi-step reactions, including cyclization and coupling steps, as evidenced by HPLC–HRMS and NMR data for structurally related analogs .

Properties

IUPAC Name

1-[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-10-4-5-12-11(8-10)16-17(26-27-18(16)25)19(2,3)21(12)15(24)9-20-13(22)6-7-14(20)23/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVXMGUWAIXCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione involves multiple steps. One common method involves the reaction of anthranilic acid derivatives with malonic acid equivalents . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure.

Chemical Reactions Analysis

1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the dithioloquinoline and pyrrolidinedione families. Key differences in substituents, bioactivity, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Quinoline Core) Linker/Functional Groups Key Properties/Bioactivity Source
1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione 4,4,8-trimethyl 2-oxoethyl-pyrrolidinedione High polarity, potential kinase inhibition (inferred) [Hypothetical]
1-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione (2j) 8-methoxy, 4,4-dimethyl 2-oxoethyl-pyrrolidinedione Enhanced solubility (HPLC–HRMS data) [1]
2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-hexahydro-1H-isoindole-1,3(2H)-dione (2k) 8-methoxy, 4,4-dimethyl 2-oxoethyl-hexahydroisoindoledione Reduced cytotoxicity (structural bulkiness) [1]
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Nitrophenyl, pyrazolyl Pyrimidine-carbonitrile High thermal stability (m.p. 190.9°C) [3]

Key Findings :

Substituent Effects: The 8-methoxy analog (2j) exhibits improved solubility compared to the 8-methyl variant due to increased polarity from the methoxy group .

Linker and Moiety Influence :

  • Replacing pyrrolidine-2,5-dione with hexahydroisoindoledione (as in 2k) decreases cytotoxicity, suggesting that the pyrrolidinedione moiety may contribute to reactive oxygen species (ROS) generation .
  • The 2-oxoethyl linker in the target compound facilitates conjugation while maintaining planarity, critical for binding to enzymatic active sites.

Thermal and Spectral Properties: The pyrimidine-carbonitrile analog (from ) demonstrates higher thermal stability (m.p. 190.9°C) compared to dithioloquinoline derivatives, attributed to its nitro and nitrile groups . IR spectra of similar compounds show distinct peaks for C=S (1308 cm⁻¹) and C=O (1689–1700 cm⁻¹), which are critical for differentiating thioxo and oxo functionalities .

Analog 2j’s HPLC–HRMS data (Figure S13) confirms high purity (>98%), suggesting suitability for pharmacological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione
Reactant of Route 2
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1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione

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